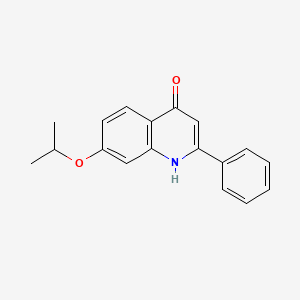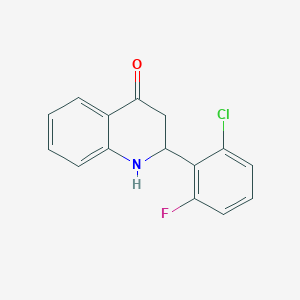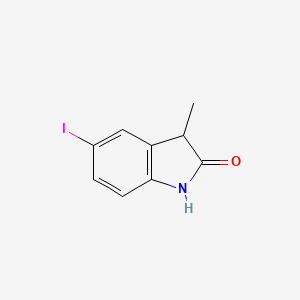
3-Iodoisoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoisoquinolin-5-amine is an organic compound with the molecular formula C9H7IN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the third position and an amine group at the fifth position of the isoquinoline ring makes this compound unique. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoisoquinolin-5-amine typically involves the iodination of isoquinoline derivatives. One common method is the Sandmeyer reaction, where an amino group is converted to an iodo group using sodium nitrite and hydroiodic acid. Another method involves the direct iodination of isoquinoline using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodoisoquinolin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include amine derivatives of isoquinoline.
Scientific Research Applications
3-Iodoisoquinolin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodoisoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The amine group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound without the iodine and amine groups.
5-Aminoisoquinoline: Similar structure but lacks the iodine atom.
3-Bromoisoquinolin-5-amine: Similar structure with a bromine atom instead of iodine.
Uniqueness
3-Iodoisoquinolin-5-amine is unique due to the presence of both the iodine atom and the amine group, which confer distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the amine group allows for hydrogen bonding and nucleophilic reactions.
Properties
CAS No. |
1260799-42-5 |
|---|---|
Molecular Formula |
C9H7IN2 |
Molecular Weight |
270.07 g/mol |
IUPAC Name |
3-iodoisoquinolin-5-amine |
InChI |
InChI=1S/C9H7IN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2 |
InChI Key |
PSMIGWKZWHGILT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




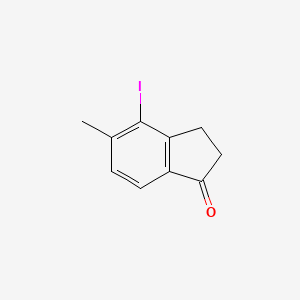

![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)
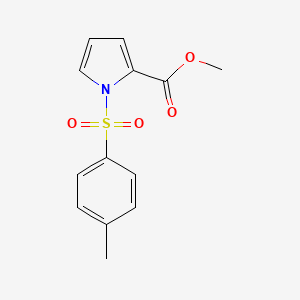
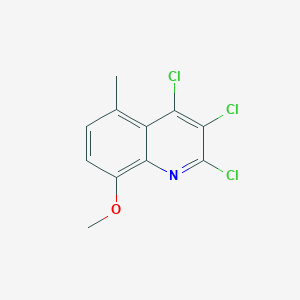
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)
